molecular formula C16H26N2O B1306621 (4-Methoxy-benzyl)-(1,2,5-trimethyl-piperidin-4-yl)-amine CAS No. 302557-63-7

(4-Methoxy-benzyl)-(1,2,5-trimethyl-piperidin-4-yl)-amine

Cat. No.: B1306621
CAS No.: 302557-63-7
M. Wt: 262.39 g/mol
InChI Key: GDGJJJMFINQFHI-UHFFFAOYSA-N
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Description

(4-Methoxy-benzyl)-(1,2,5-trimethyl-piperidin-4-yl)-amine is a chemical compound with the molecular formula C16H26N2O. It is used primarily in proteomics research and has applications in various scientific fields .

Preparation Methods

The preparation of (4-Methoxy-benzyl)-(1,2,5-trimethyl-piperidin-4-yl)-amine involves synthetic routes that typically include the reaction of 4-methoxybenzyl chloride with 1,2,5-trimethylpiperidine in the presence of a base. The reaction conditions often involve solvents such as dichloromethane or toluene and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

(4-Methoxy-benzyl)-(1,2,5-trimethyl-piperidin-4-yl)-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.

Scientific Research Applications

(4-Methoxy-benzyl)-(1,2,5-trimethyl-piperidin-4-yl)-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (4-Methoxy-benzyl)-(1,2,5-trimethyl-piperidin-4-yl)-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

(4-Methoxy-benzyl)-(1,2,5-trimethyl-piperidin-4-yl)-amine can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1,2,5-trimethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c1-12-11-18(3)13(2)9-16(12)17-10-14-5-7-15(19-4)8-6-14/h5-8,12-13,16-17H,9-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGJJJMFINQFHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(CN1C)C)NCC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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